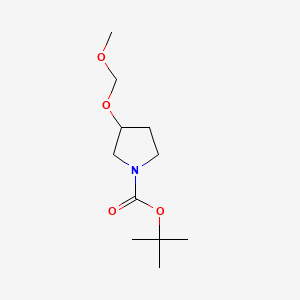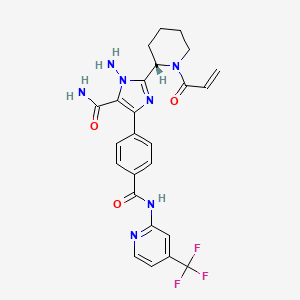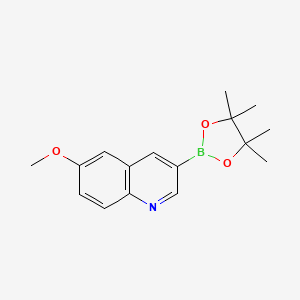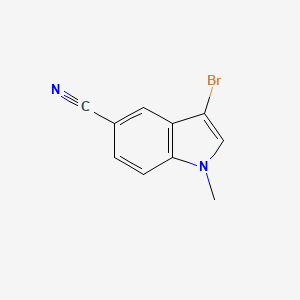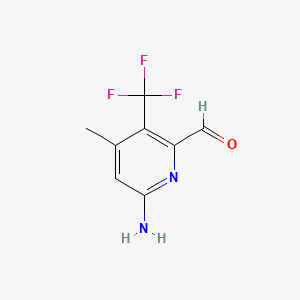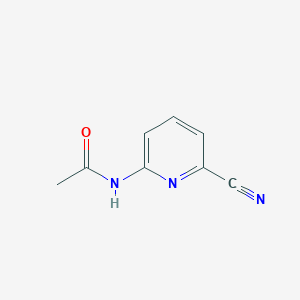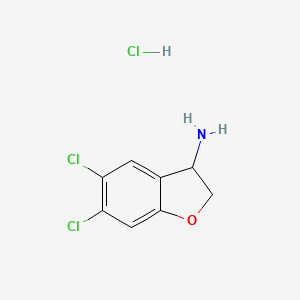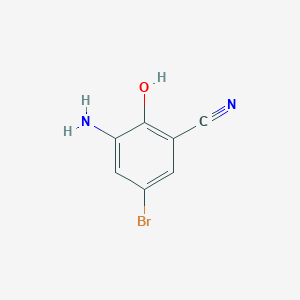
3-Amino-5-bromo-2-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile typically involves the bromination of 3-Amino-2-hydroxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Similar structure but lacks the amino group.
3-Amino-2-hydroxybenzonitrile: Similar structure but lacks the bromo group.
3-Amino-5-bromobenzonitrile: Similar structure but lacks the hydroxy group.
Uniqueness
3-Amino-5-bromo-2-hydroxybenzonitrile is unique due to the presence of all three functional groups (amino, bromo, and hydroxy) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
862728-35-6 |
|---|---|
Molekularformel |
C7H5BrN2O |
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
3-amino-5-bromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2 |
InChI-Schlüssel |
ACSSMNVQNSSHKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



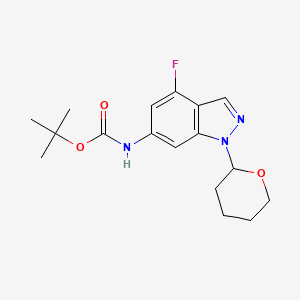
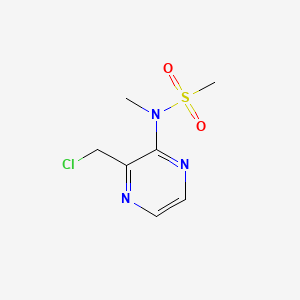



![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
